molecular formula C15H15NO4S2 B2670719 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 463971-72-4

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B2670719
CAS RN: 463971-72-4
M. Wt: 337.41
InChI Key: KSYBSJPJUZHNIN-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” is a chemical entity with the CAS number 313530-07-3 . It has a molecular weight of 323.39 and a molecular formula of C14H13NO4S2 .


Molecular Structure Analysis

The molecular structure of this compound includes a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 323.39 and a molecular formula of C14H13NO4S2 . Other specific properties such as boiling point and storage conditions are not provided in the search results .

Scientific Research Applications

Pharmacological Metabolism and Monitoring

Metabolite Identification for Biological Monitoring

Etridiazole, related structurally to thiazolidine carboxylic acids, undergoes metabolism in rats and humans, producing metabolites like ET-CA (carboxylic acid) and ET-MA (mercapturic acid). These metabolites, particularly ET-CA, are proposed as biomarkers for biological monitoring of etridiazole exposure, highlighting the importance of understanding metabolic pathways in assessing chemical exposure risks (Welie et al., 2005).

Environmental and Health Impact Studies

Human Biomonitoring and Exposure Assessment

Parabens, including methylparaben and propylparaben, are detected in human urine samples across various countries, indicating widespread exposure from personal care products. Studies have measured the concentrations of these compounds in indoor dust and human urine to assess potential health risks, suggesting the need for continuous monitoring and evaluation of exposure levels (Wang et al., 2012).

Toxicological Research

Exposure to Fragrance Chemicals

Research on 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral), a common fragrance chemical, involves studying its metabolites in human urine to evaluate exposure levels. This type of research aids in understanding the potential health impacts of widespread use of fragrance compounds in consumer products and contributes to the development of safety guidelines (Murawski et al., 2020).

properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-3-20-11-6-4-10(5-7-11)8-12-13(17)16(15(21)22-12)9(2)14(18)19/h4-9H,3H2,1-2H3,(H,18,19)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYBSJPJUZHNIN-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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